molecular formula C8H10ClF2NO2S B1469796 3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride CAS No. 1432678-69-7

3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride

Cat. No.: B1469796
CAS No.: 1432678-69-7
M. Wt: 257.69 g/mol
InChI Key: PUHLFMAJQACXFX-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride” likely refers to a compound that contains an aniline (a derivative of ammonia in which one hydrogen atom is replaced by a phenyl group), a difluoromethyl group (a carbon atom bonded to two fluorine atoms and one hydrogen atom), and a methanesulfonyl group (a sulfur atom bonded to a methyl group and two oxygen atoms), and it is in its hydrochloride form (meaning it is paired with a chloride ion). This compound could potentially be used in various chemical reactions due to the presence of these functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethyl, methanesulfonyl, and aniline groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The aniline group could act as a nucleophile, the difluoromethyl group could be involved in electrophilic substitution reactions, and the methanesulfonyl group could act as a leaving group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and potential transformation processes of these substances. Studies suggest that microbial action can lead to the degradation of non-fluorinated functionalities and polyfluoroalkyl moieties, resulting in perfluoroalkyl carboxylic acids and sulfonic acids, which are of concern due to their toxic profiles. Understanding these pathways is crucial for evaluating the environmental impact of related compounds (Liu & Avendaño, 2013).

Catalytic Conversion of Methane

The exploration of catalytic processes for the conversion of methane into more valuable products or less harmful substances is a significant area of research. These studies focus on identifying reaction intermediates and proposing mechanisms for methane-to-methanol conversion, which could be relevant for understanding the chemical behavior and applications of similar compounds (Wang & Zhou, 2008).

Utilization of Perfluoroalkyl and Polyfluoroalkyl Substances

The fate, transformation, and removal of per- and polyfluoroalkyl substances (PFASs) in various environments, including landfills and wastewater treatment plants, are critical research topics. These substances are persistent and have been detected in numerous environments, raising concerns about their bioaccumulation potential and environmental impact. Studies suggest that while some PFASs are bioaccumulative, others may not meet regulatory criteria for bioaccumulation, emphasizing the need for further research into their environmental behavior and potential applications (Conder et al., 2008).

Mechanism of Action

The mechanism of action would depend on how this compound is used. For example, if it is used as a reagent in a chemical reaction, its mechanism of action would involve the steps of the reaction in which it participates .

Safety and Hazards

As with any chemical compound, handling “3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its potential hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its physical properties .

Properties

IUPAC Name

3-(difluoromethyl)-4-methylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2S.ClH/c1-14(12,13)7-3-2-5(11)4-6(7)8(9)10;/h2-4,8H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHLFMAJQACXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-69-7
Record name Benzenamine, 3-(difluoromethyl)-4-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432678-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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